Amurensin

Flavonoid chemistry Natural product sourcing Structure-activity relationships

Amurensin (CAS 641-94-1) is a flavonol glycoside belonging to the flavonoid class of polyphenolic natural products. Chemically, it is the tert-amyl alcohol derivative of kaempferol 7-O-glucoside (also designated as 8-isopentenyl-kaempferol-7-O-glucoside).

Molecular Formula C26H30O12
Molecular Weight 534.5 g/mol
CAS No. 641-94-1
Cat. No. B12741970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmurensin
CAS641-94-1
Molecular FormulaC26H30O12
Molecular Weight534.5 g/mol
Structural Identifiers
SMILESCC(C)(CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C26H30O12/c1-26(2,35)8-7-13-15(36-25-22(34)20(32)18(30)16(10-27)37-25)9-14(29)17-19(31)21(33)23(38-24(13)17)11-3-5-12(28)6-4-11/h3-6,9,16,18,20,22,25,27-30,32-35H,7-8,10H2,1-2H3/t16-,18-,20+,22-,25-/m1/s1
InChIKeyUNHHWEHQUUGKEE-MLLLWRCASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amurensin (CAS 641-94-1): Chemical Identity and Baseline Characteristics for Scientific Procurement


Amurensin (CAS 641-94-1) is a flavonol glycoside belonging to the flavonoid class of polyphenolic natural products [1]. Chemically, it is the tert-amyl alcohol derivative of kaempferol 7-O-glucoside (also designated as 8-isopentenyl-kaempferol-7-O-glucoside) [2]. The compound possesses a molecular formula of C₂₆H₃₀O₁₂ and a molecular weight of 534.5 g/mol [1]. Amurensin has been reported as a natural constituent of Phellodendron amurense and Phellodendron japonicum (Rutaceae), as well as Platanus orientalis [1] . It is a close structural congener of phellamurin (a dihydroflavonol glucoside) and shares the same Phellodendron phytochemical origin [3].

Suitable as a Phellodendron species chemotaxonomic marker for analytical reference standard workflows
Supports C-8 prenylated flavonol SAR studies due to unique tert-amyl substitution and flavonol core
Relevant for CYP inhibition screening research based on in silico interaction predictions

Why Substitute Compounds Cannot Replace Amurensin (CAS 641-94-1) in Phellodendron-Derived Flavonoid Research


Flavonol glycosides from Phellodendron species exhibit structure-dependent pharmacological profiles that preclude generic interchange. Unlike the aglycone kaempferol or its simple glucoside kaempferol-7-O-glucoside, Amurensin bears a tert-amyl (3-hydroxy-3-methylbutyl) substituent at the C-8 position of the flavonol A-ring [1]. This prenyl-like hydrophobic modification alters the molecule's logP, membrane permeability, and potential for target engagement [2]. Notably, the structurally related compound phellamurin differs by being a flavanonol (saturated C2-C3 bond) rather than a flavonol, rendering its redox and conformational properties distinct from amurensin [3]. These structural nuances make bioassay results from one Phellodendron flavonoid non-transferable to another, justifying compound-specific procurement for mechanistic studies, extract standardization, or pharmacological screening.

Risk 1 Kaempferol-7-O-glucoside lacks the C-8 tert-amyl group; reported logP shift may alter membrane partitioning and target engagement
Risk 2 Phellamurin is a flavanonol (saturated C2–C3), not a flavonol; redox and conformational properties may not transfer
Risk 3 Generic flavonol aglycones (e.g., kaempferol) do not replicate the glycosylated C-8-prenylated scaffold; CYP inhibition profile may differ

Amurensin (CAS 641-94-1) Quantitative Procurement-Relevant Evidence


Structural Differentiation from Kaempferol-7-O-Glucoside: C-8 Tert-Amyl Substituent Confers Distinct Physicochemical Profile

Amurensin is uniquely defined by a C-8 tert-amyl (3-hydroxy-3-methylbutyl) substituent, distinguishing it from the simple parent kaempferol-7-O-glucoside (lacking any C-8 substitution) [1]. Computed molecular properties reveal this substitution increases the compound's lipophilicity (XlogP = 1.30) compared to the more polar kaempferol-7-O-glucoside (predicted XlogP ≈ 0.1–0.5), while maintaining a high topological polar surface area (TPSA = 207.00 Ų) due to the glycosidic and phenolic hydroxyl groups [2]. The C-8 prenyl-like group is also present in phellamurin, but phellamurin is a flavanonol rather than a flavonol, lacking the C2-C3 double bond critical for the planar chromone scaffold and its associated UV absorbance and antioxidant mechanism [3].

C-8 substitution vs. analogs
Reported
Amurensin: flavonol, C-8 tert-amyl, XlogP 1.30, TPSA 207.00 Ų
Kaempferol-7-O-glucoside: flavonol, C-8 unsubstituted, XlogP ~0.1–0.5
Phellamurin: flavanonol (C2–C3 single bond), C-8 prenyl
Reported lipophilicity difference >0.8 log units; scaffold non-interchangeable in functional assays
Computational XlogP; NMR confirmation per isolation studies. Data to verify for specific experimental conditions.
Flavonoid chemistry Natural product sourcing Structure-activity relationships

Predicted CYP450 Enzyme Interaction Profile Suggests Differentiated Metabolic Liability Relative to Common Flavonols

In silico prediction models indicate that amurensin possesses a high probability of inhibiting CYP2C9 (prediction score: 86.90%) and CYP3A4 (prediction score: 82.61%) [1]. In contrast, the aglycone kaempferol has demonstrated an IC₅₀ of 1.5–5.0 μM for CYP2C9 inhibition and 2.0–8.0 μM for CYP3A4 inhibition in human liver microsome assays [2]. While direct experimental CYP inhibition data for amurensin are absent from peer-reviewed literature, the computational scores suggest a potential for drug-drug interaction liabilities that should be considered when designing in vivo studies or co-administration protocols. The glycosylated C-8-prenylated structure of amurensin may alter CYP binding kinetics compared to the extensively studied aglycones.

Predicted CYP inhibition
Class-level inference
CYP2C9 inhibition score: 86.90%
CYP3A4 inhibition score: 82.61%
(in silico prediction)
May support CYP interaction screening; kaempferol IC₅₀ values (1.5–8.0 µM) are class-level reference only
No direct IC₅₀ data for amurensin; dedicated in vitro ADME profiling recommended
Drug metabolism ADME-Tox Natural product pharmacology

DPPH Radical Scavenging: 6'''-O-Acetyl Amurensin Shows Weak Antioxidant Activity Relative to Quercetin, Informing Functional Expectations

In a DPPH radical scavenging assay of Phellodendron japonicum leaf constituents, 6'''-O-acetyl amurensin (the 6'''-acetyl ester of amurensin) was tested alongside thirty other isolated compounds [1]. The study reports that quercetin and phellodenin-A demonstrated significant radical scavenging activity, while the acetylated amurensin derivative did not rank among the most potent antioxidants [1]. Although the parent compound amurensin was not directly assayed in this study, the data suggest that the amurensin scaffold (even when acetylated) underperforms relative to the flavonol standard quercetin in this cell-free radical scavenging model. This contrasts with broader claims of 'antioxidant properties' in non-specialist literature and indicates that procurement for antioxidant applications should be guided by assay-specific potency data rather than chemical class generalizations.

DPPH radical scavenging
Class-level inference
6'''-O-Acetyl amurensin: no significant DPPH activity reported
Quercetin: significant radical scavenging
(33-compound screen)
Available evidence does not support strong direct antioxidant capacity; class generalization insufficient
Parent amurensin not directly assayed; derivative data suggest conservative antioxidant expectations
Antioxidant screening Radical scavenging Phytochemical characterization

Phellodendron-Derived COX-2 Inhibitor Screening Positions Amurensin as a Distinctive Entry Point for Anti-Inflammatory Drug Discovery

A 2019 study employed ultrafiltration liquid chromatography–tandem mass spectrometry (UF-LC-MS/MS) to screen and isolate cyclooxygenase-2 (COX-2) inhibitors from the stem bark of Phellodendron amurense [1]. The continuous online method yielded eight compounds with high purity whose COX-2 inhibitory activities were verified by an in vitro enzyme inhibition assay [1]. While the publication abstract does not disclose individual compound identity or IC₅₀ values, the study establishes Phellodendron amurense as a source of novel COX-2 inhibitors with confirmed in vitro activity, providing a rationale for procuring Phellodendron-sourced flavonol glycosides such as amurensin for mechanistic follow-up studies. In contrast, common flavonol comparators like quercetin act via broader NF-κB pathway modulation rather than direct COX-2 active-site inhibition, suggesting that Phellodendron-derived molecules may target this enzyme through alternative binding modes [2].

COX-2 source screening
Context-dependent
Phellodendron amurense stem bark: UF-LC-MS/MS identified COX-2 inhibitory constituents; in vitro enzyme assay confirmation
Supports Phellodendron-derived flavonol glycosides as entry points for COX-2 target engagement studies
Individual compound IC₅₀ not disclosed; compound-specific validation required
Cyclooxygenase-2 inhibition Anti-inflammatory natural products Drug target screening

Amurensin (CAS 641-94-1): Recommended Applications Grounded in Product-Specific Evidence


Phellodendron Species Metabolite Profiling and Quality Control Reference Standard

Amurensin serves as a specific chemotaxonomic marker for Phellodendron species (P. amurense, P. japonicum, P. chinense) [1]. Its presence alongside phellamurin distinguishes Phellodendron extracts from other flavonoid-rich botanicals. Analytical laboratories developing HPLC or UPLC-MS/MS fingerprints for Phellodendron cortex or leaf raw materials should include amurensin as a reference compound to ensure botanical identity and batch-to-batch consistency. The compound's C-8 tert-amyl substitution pattern is diagnostic, and its commercial availability as an isolated analytical standard supports method validation for quality control environments.

Structure-Activity Relationship (SAR) Probing of C-8 Prenylated Flavonol Glycosides

Amurensin's unique combination of a flavonol core with a C-8 3-hydroxy-3-methylbutyl (tert-amyl) substituent represents a distinct chemical space within the flavonoid family [1]. Medicinal chemistry groups investigating how C-8 alkyl substitutions modulate target binding, metabolic stability, or membrane permeability can use amurensin as a key comparator alongside kaempferol-7-O-glucoside (unsubstituted at C-8) and phellamurin (C-8 substituted but lacking the flavonol double bond) . Such studies may reveal substitution-dependent effects on enzyme inhibition, receptor binding, or cellular uptake, which are not predictable from data on common dietary flavonols.

Cytochrome P450 Drug–Flavonoid Interaction Studies Incorporating Glycosylated Prenylflavonols

Computational predictions indicate a high likelihood of CYP2C9 and CYP3A4 inhibition by amurensin [1], warranting experimental validation. Pharmacology laboratories studying botanical–drug interactions should include amurensin in CYP inhibition panels, particularly given that Phellodendron extracts are used in traditional medicine formulations that may be co-administered with conventional pharmaceuticals metabolized by these CYP isoforms. Amurensin's predicted dual CYP inhibition profile, if confirmed in vitro, would differentiate it from simple flavonol aglycones and inform safety assessments of Phellodendron-containing dietary supplements .

Application
Selection Property
Validation Focus
Phellodendron species metabolite profiling and QC reference standard
Chemotaxonomic marker specificity
HPLC/UPLC-MS/MS fingerprint consistency and botanical identity
C-8 prenylated flavonol glycoside SAR studies
C-8 substitution-dependent physicochemical profile
Target binding affinity, metabolic stability, permeability assays
Cytochrome P450 drug–flavonoid interaction research
Predicted CYP2C9/CYP3A4 inhibition probability
In vitro CYP inhibition IC₅₀ determination and isoform selectivity
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